molecular formula C49H64ClFN10O7S B12376031 N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide

Cat. No.: B12376031
M. Wt: 991.6 g/mol
InChI Key: QPJWRROVVFTCTR-UHFFFAOYSA-N
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Description

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and heterocyclic rings.

Preparation Methods

The synthesis of N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving amidine or guanidine derivatives.

    Coupling Reactions: The various functional groups are coupled together using reagents such as palladium catalysts and bases.

    Final Assembly: The final compound is assembled through a series of coupling and substitution reactions, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional functional groups.

Scientific Research Applications

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

Molecular Formula

C49H64ClFN10O7S

Molecular Weight

991.6 g/mol

IUPAC Name

N-[2-[[5-chloro-2-[4-[4-[4-[2-[1-[4-(2,6-dioxopiperidin-3-yl)-3-fluorophenyl]piperidin-4-yl]oxyethyl]piperazin-1-yl]piperidin-1-yl]-5-ethyl-2-methoxyanilino]pyrimidin-4-yl]amino]-5-methoxyphenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C49H64ClFN10O7S/c1-6-32-27-42(54-49-52-31-39(50)47(56-49)53-41-11-8-36(66-3)29-44(41)57(2)69(5,64)65)45(67-4)30-43(32)61-17-13-33(14-18-61)60-23-21-58(22-24-60)25-26-68-35-15-19-59(20-16-35)34-7-9-37(40(51)28-34)38-10-12-46(62)55-48(38)63/h7-9,11,27-31,33,35,38H,6,10,12-26H2,1-5H3,(H,55,62,63)(H2,52,53,54,56)

InChI Key

QPJWRROVVFTCTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)CCOC4CCN(CC4)C5=CC(=C(C=C5)C6CCC(=O)NC6=O)F)OC)NC7=NC=C(C(=N7)NC8=C(C=C(C=C8)OC)N(C)S(=O)(=O)C)Cl

Origin of Product

United States

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